molecular formula C19H16F2N2O3S B2852897 8-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034431-92-8

8-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No. B2852897
M. Wt: 390.4
InChI Key: YBVDJYJQUYCJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule. It contains a quinoline group, a pyrrolidine ring, and a difluorophenyl group, all connected by sulfonyl and ether linkages .


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The difluorophenyl group and the quinoline group are both aromatic and planar, contributing to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom, while the sulfonyl group could potentially be a site for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further developed and optimized for use as a therapeutic agent .

properties

IUPAC Name

8-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S/c20-14-6-7-16(21)18(11-14)27(24,25)23-10-8-15(12-23)26-17-5-1-3-13-4-2-9-22-19(13)17/h1-7,9,11,15H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVDJYJQUYCJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

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